molecular formula C21H26N6O B5267147 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]acetamide

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]acetamide

Cat. No.: B5267147
M. Wt: 378.5 g/mol
InChI Key: XLGZOTZDEAAIFU-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]acetamide is a complex organic compound with a unique structure that includes a pyrazole ring, pyridine rings, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a diketone, followed by cyclization.

    Introduction of the Pyridine Rings: The pyridine rings can be introduced through nucleophilic substitution reactions.

    Formation of the Acetamide Group: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the pyridine rings or the acetamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: The compound may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved stability under physiological conditions.

Properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-15-19(16(2)26-25-15)13-20(28)24-14-17-7-6-11-23-21(17)27(3)12-9-18-8-4-5-10-22-18/h4-8,10-11H,9,12-14H2,1-3H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGZOTZDEAAIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)NCC2=C(N=CC=C2)N(C)CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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